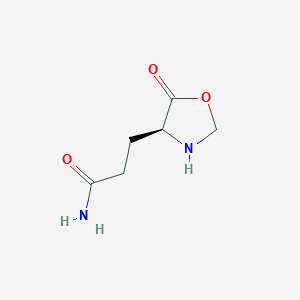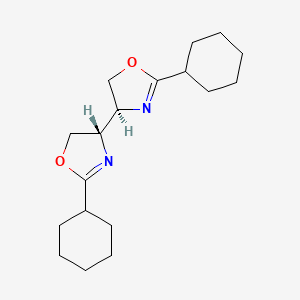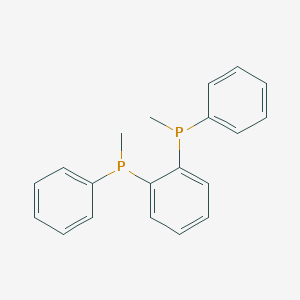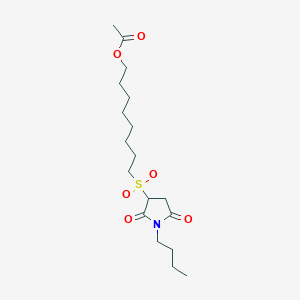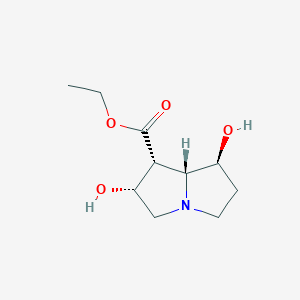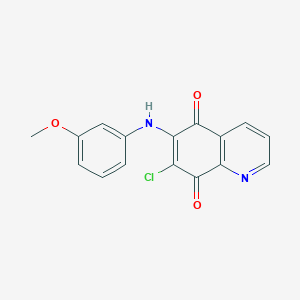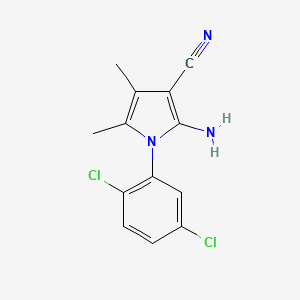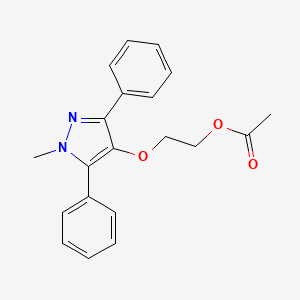
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and diphenyl groups, and an ethyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The methyl and diphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the hydroxyl group with acetic acid or acetic anhydride to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A similar compound with a pyrazole ring substituted with diphenyl groups.
1-Methyl-3,5-diphenyl-1H-pyrazole: A closely related compound with a methyl group at position 1 of the pyrazole ring.
Uniqueness
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(1-methyl-3,5-diphenylpyrazol-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C20H20N2O3/c1-15(23)24-13-14-25-20-18(16-9-5-3-6-10-16)21-22(2)19(20)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 |
Clave InChI |
VDGCVSPGOUJXGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


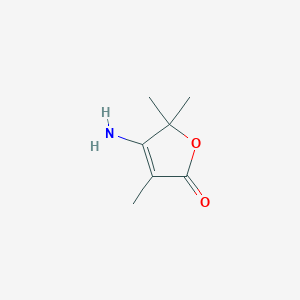
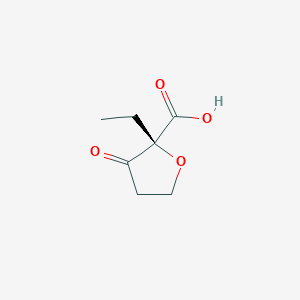
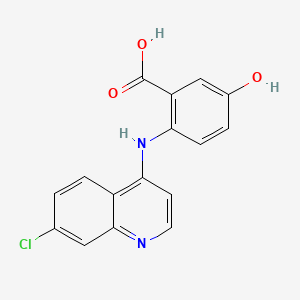
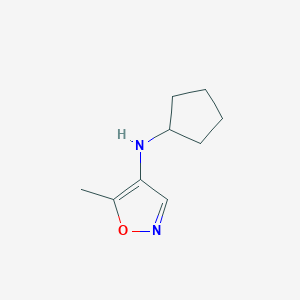
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)

